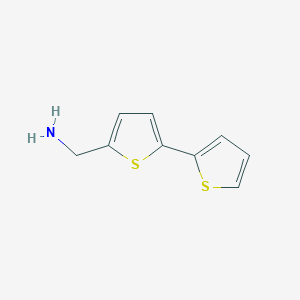

2,2'-bithiophene-5-methylamine

Descripción general

Descripción

1-(2,2’-bitiofen-5-il)metanamina es una pequeña molécula orgánica que pertenece a la clase de los bitio- y oligotiofenos. Estos compuestos se caracterizan por la presencia de dos o más anillos de tiofeno unidos, que son anillos aromáticos de cinco miembros que contienen un átomo de azufre y cuatro átomos de carbono . Este compuesto ha captado una atención significativa en la investigación científica debido a sus propiedades físicas y químicas únicas.

Métodos De Preparación

La síntesis de 1-(2,2’-bitiofen-5-il)metanamina normalmente implica la unión de derivados de tiofeno en condiciones de reacción específicas. Un método común involucra el uso de reacciones de acoplamiento cruzado catalizadas por paladio, como el acoplamiento de Suzuki o Stille, para unir dos anillos de tiofeno . El intermedio de bitio-feno resultante se somete luego a reacciones de aminación para introducir el grupo metanamina. Los métodos de producción industrial pueden implicar la optimización de estas rutas sintéticas para lograr mayores rendimientos y pureza .

Análisis De Reacciones Químicas

1-(2,2’-bitiofen-5-il)metanamina experimenta varias reacciones químicas, que incluyen:

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen solventes orgánicos como diclorometano o tolueno, y catalizadores como complejos de paladio o platino . Los principales productos formados a partir de estas reacciones incluyen varios derivados de tiofeno sustituidos y compuestos funcionalizados con aminas .

Aplicaciones Científicas De Investigación

Organic Electronics

Conductive Polymers : 2,2'-Bithiophene-5-methylamine is utilized in the synthesis of conductive polymers, which are essential for organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to facilitate charge transport makes it a suitable candidate for these applications. For instance, derivatives of this compound have been incorporated into polymer blends to improve the efficiency of light emission and charge mobility in OLEDs .

Electrochromic Devices : The electrochromic properties of bithiophene derivatives allow them to change color when an electric current is applied. This feature is valuable for applications in smart windows and displays. Research indicates that modifications to the bithiophene structure can enhance the electrochromic response time and stability, making them more effective for commercial use .

Materials Science

Nanostructured Materials : The synthesis of nanostructured materials using this compound has been explored for applications in sensors and catalysis. The compound can be polymerized to form nanofibers or films that exhibit high surface area and conductivity, which are advantageous for sensor applications where rapid response times are critical .

Composite Materials : Bithiophene derivatives are often used to create composite materials that combine the electrical properties of thiophenes with other materials such as metals or oxides. These composites can enhance mechanical strength while maintaining conductivity, making them suitable for flexible electronics and wearable devices .

Medicinal Chemistry

Pharmacological Applications : Research has indicated that this compound and its derivatives may exhibit biological activity as inhibitors of specific enzymes involved in inflammatory processes. For example, studies have shown that compounds with similar structures can inhibit epoxide hydrolase activity, which is linked to the production of pro-inflammatory mediators like leukotriene B4 .

Drug Development : The structural features of bithiophene compounds make them promising candidates for drug development. Their ability to interact with biological targets can be optimized through chemical modifications, potentially leading to new therapeutic agents for treating inflammatory diseases .

Case Studies

Mecanismo De Acción

El mecanismo de acción de 1-(2,2’-bitiofen-5-il)metanamina implica su interacción con dianas moleculares y vías específicas. Por ejemplo, se ha demostrado que inhibe la actividad de la hidrolasa de leucotrieno A-4, una enzima involucrada en la respuesta inflamatoria . Esta inhibición puede conducir a una reducción de la inflamación y posibles efectos terapéuticos en enfermedades inflamatorias . El compuesto también puede interactuar con otras dianas moleculares, como el ADN o las proteínas, para ejercer sus efectos biológicos .

Comparación Con Compuestos Similares

1-(2,2’-bitiofen-5-il)metanamina se puede comparar con otros compuestos similares, como:

2,2’-bitio-feno: Un compuesto más simple con dos anillos de tiofeno unidos pero sin el grupo metanamina.

3,4-dimetiltiofeno: Un derivado de tiofeno con grupos metilo en las posiciones 3 y 4.

Tiofeno: El compuesto principal con un solo anillo de tiofeno.

La singularidad de 1-(2,2’-bitiofen-5-il)metanamina radica en su combinación de la estructura de bitio-feno con el grupo funcional metanamina, que confiere propiedades químicas y biológicas distintas .

Actividad Biológica

2,2'-bithiophene-5-methylamine (CAS No. 4380-96-5) is an organic compound belonging to the class of bi- and oligothiophenes. These compounds are characterized by their unique structure comprising thiophene rings, which are five-membered aromatic rings containing sulfur. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.

- Molecular Formula : C₁₁H₉N

- Molecular Weight : 195.3 g/mol

- Chemical Structure : The compound features a bithiophene backbone with a methylamine functional group attached.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Notably, it has been shown to inhibit leukotriene A-4 hydrolase, an enzyme involved in inflammatory responses. This inhibition suggests potential applications in treating inflammatory diseases.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that the compound has antimicrobial effects against various pathogens, making it a candidate for further exploration in the development of new antimicrobial agents.

- Anticancer Activity : There is ongoing research into the anticancer properties of this compound. Its structural characteristics may contribute to interactions with cancer cell pathways, although detailed studies are still required to elucidate these mechanisms fully.

- Inflammatory Response Modulation : By inhibiting leukotriene A-4 hydrolase, this compound may help modulate inflammatory responses, indicating potential therapeutic applications in conditions like asthma and arthritis.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Study on Antimicrobial Activity : In vitro tests demonstrated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess its effectiveness compared to standard antibiotics.

- Anticancer Studies : A study published in a peer-reviewed journal highlighted the compound's ability to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators. This study provides a foundation for further research into its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

To better understand the uniqueness and potential advantages of this compound, it can be compared with other thiophene derivatives:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 2,2'-Bithiophene | Two thiophene rings | Limited biological activity |

| 3,4-Dimethylthiophene | Methyl groups at positions 3 and 4 | Moderate antimicrobial properties |

| Thiophene | Single thiophene ring | Basic chemical properties; limited bioactivity |

The presence of the methylamine group in this compound enhances its solubility and bioavailability compared to simpler thiophenes, potentially leading to improved efficacy in biological applications.

Propiedades

IUPAC Name |

(5-thiophen-2-ylthiophen-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS2/c10-6-7-3-4-9(12-7)8-2-1-5-11-8/h1-5H,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHYTVXBZSXZMGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(S2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380066 | |

| Record name | 1-([2,2'-Bithiophen]-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4380-96-5 | |

| Record name | 1-([2,2'-Bithiophen]-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Aminomethyl)-[2,2']-bithiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.